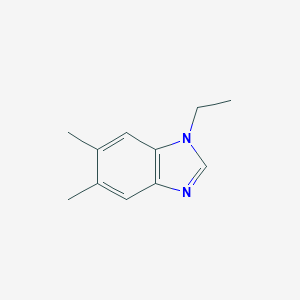

1-Ethyl-5,6-dimethylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-5,6-dimethylbenzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

1-Ethyl-5,6-dimethylbenzimidazole and its derivatives have been extensively studied for their pharmacological properties. Key applications include:

- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various compounds in this class are effective against bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell growth. In vitro studies have demonstrated that certain derivatives can induce cytotoxic effects on various cancer cell lines, including human colon cancer (HCT-116) and hepatocellular carcinoma (HepG2) . The cytotoxicity of these compounds is often quantified using the IC50 value, which measures the concentration required to inhibit 50% of cell viability.

- Antiviral Activity : Certain benzimidazole derivatives have shown promise against viral infections. For example, compounds have been synthesized that inhibit the Ebola virus by blocking viral entry into host cells . This highlights the potential of this compound in developing antiviral therapies.

Industrial Applications

Beyond its pharmaceutical implications, this compound also finds applications in industrial chemistry:

- Dyes and Pigments : The compound is utilized in the development of dyes and pigments due to its stability and reactivity. Its ability to absorb ultraviolet radiation makes it suitable for applications in sun protection formulations .

- Chemical Intermediates : It serves as a precursor for synthesizing other benzimidazole derivatives that can be used as dye dispersants or in other chemical formulations .

Table: Summary of Research Findings on this compound

化学反応の分析

Alkylation and Quaternization Reactions

1-Ethyl-5,6-dimethylbenzimidazole undergoes further alkylation to form benzimidazolium salts. This reaction typically involves treatment with alkyl halides under reflux conditions:

Example Reaction:

this compound + R-X (alkyl halide) → 1-Ethyl-3-R-5,6-dimethylbenzimidazolium salt

Key Conditions:

-

Solvent: Toluene or DMF

-

Temperature: 80°C

-

Reaction time: 24–48 hours

Data Table:

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloaddition with activated alkynes, forming pyrrolo[1,2-a]quinoxalin-4-ones. This reaction proceeds via benzimidazolium N-ylide intermediates generated in situ.

Example Reaction:

this compound + Ethyl bromoacetate + DMAD → Pyrrolo[1,2-a]quinoxalin-4-one

Key Conditions:

-

Solvent: 1,2-Epoxybutane

-

Temperature: Reflux

-

Reaction time: 24 hours

Data Table:

Acid Salt Formation

The benzimidazole nitrogen reacts with mineral acids to form stable crystalline salts.

Example Reaction:

this compound + HX (acid) → 1-Ethyl-5,6-dimethylbenzimidazolium X⁻

Key Conditions:

-

Solvent: Ethanol

-

Acid: HCl, HBr, or H₂SO₄

-

pH: ~2.0

Data Table:

Substitution Reactions

Electrophilic substitution occurs at the C-2 position of the benzimidazole ring, influenced by the electron-donating ethyl and methyl groups.

Example Reaction:

this compound + HNO₃ → 1-Ethyl-2-nitro-5,6-dimethylbenzimidazole

Key Conditions:

-

Nitrating agent: HNO₃/H₂SO₄

-

Temperature: 0–5°C

Data Table:

| Reagent | Product | Yield (%) | Notes | Source |

|---|---|---|---|---|

| Acetyl chloride | 1-Ethyl-2-acetyl-5,6-dimethylbenzimidazole | 85 | Requires AlCl₃ catalyst | |

| Bromine (Br₂) | 1-Ethyl-2-bromo-5,6-dimethylbenzimidazole | 78 | CHCl₃ solvent, RT |

Oxidation and Reduction

The ethyl and methyl substituents remain stable under mild redox conditions, but the benzimidazole core can be modified.

Oxidation Example:

this compound → this compound N-oxide

Key Conditions:

-

Oxidizing agent: H₂O₂ or mCPBA

-

Solvent: CH₃CN

Reduction Example:

this compound → 1-Ethyl-5,6-dimethyl-1,3-dihydrobenzimidazole

Key Conditions:

-

Reducing agent: NaBH₄ or LiAlH₄

-

Solvent: THF

特性

CAS番号 |

15776-98-4 |

|---|---|

分子式 |

C11H14N2 |

分子量 |

174.24 g/mol |

IUPAC名 |

1-ethyl-5,6-dimethylbenzimidazole |

InChI |

InChI=1S/C11H14N2/c1-4-13-7-12-10-5-8(2)9(3)6-11(10)13/h5-7H,4H2,1-3H3 |

InChIキー |

YCJYZUKUIGPUHA-UHFFFAOYSA-N |

SMILES |

CCN1C=NC2=C1C=C(C(=C2)C)C |

正規SMILES |

CCN1C=NC2=C1C=C(C(=C2)C)C |

同義語 |

1H-Benzimidazole,1-ethyl-5,6-dimethyl-(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。